REACTION_CXSMILES
|
Cl.[Br:2][C:3]1[CH:9]=[CH:8][C:6](N)=[CH:5][CH:4]=1.N([O-])=O.[Na+].[C:14]1(=[O:20])[NH:18][C:17](=[O:19])[CH:16]=[CH:15]1.C([O-])(=O)C.[Na+]>O.CC(C)=O>[Br:2][C:3]1[CH:9]=[CH:8][C:6]([C:16]2[C:17](=[O:19])[NH:18][C:14](=[O:20])[CH:15]=2)=[CH:5][CH:4]=1 |f:2.3,5.6|
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
7.48 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
5.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
CuCl2
|
Quantity
|
0.88 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
to stir for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
At the end of diazotization, a clear yellow solution was obtained
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at 0° C. for 1 h and overnight at r.t
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford the crude compound, which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (silica gel, 4:6 EtOAc:Pet. ether)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C=1C(NC(C1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.8 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 52.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |